molecular formula C18H24N4O2 B2873253 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone CAS No. 1788558-26-8

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone

Cat. No.: B2873253
CAS No.: 1788558-26-8
M. Wt: 328.416
InChI Key: ZSWGUDMMUMNGPI-UHFFFAOYSA-N
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Description

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone is a synthetic organic compound that features a triazole ring, a piperidine ring, and an isopropylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone typically involves a multi-step process:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Piperidine Ring Introduction: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the Isopropylphenoxy Group: This step often involves etherification reactions where the phenol group reacts with an appropriate alkyl halide.

Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the triazole or piperidine rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy or triazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the specific substitution but often involve bases or acids to facilitate the reaction.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce various functional groups onto the triazole or phenoxy rings.

Scientific Research Applications

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

  • 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-methylphenoxy)ethanone
  • 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-ethylphenoxy)ethanone

Uniqueness: 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone is unique due to the presence of the isopropyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Biological Activity

The compound 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H24N4OC_{17}H_{24}N_{4}O, with a molecular weight of 304.40 g/mol. The structure features a piperidine ring linked to a triazole moiety and an isopropylphenoxy group, which may contribute to its biological properties.

Synthesis

The synthesis of triazole-containing compounds often involves click chemistry , particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method allows for the efficient formation of the 1,2,3-triazole ring. The specific synthetic pathway for this compound typically includes:

  • Formation of the Triazole Ring : Reacting an azide with an alkyne in the presence of a copper catalyst.
  • Piperidine Integration : Introducing piperidine to form the desired piperidinyl-triazole structure.
  • Phenoxy Substitution : Attaching the isopropylphenoxy group through nucleophilic substitution.

Antibacterial Activity

Research indicates that compounds containing the 1,2,3-triazole structure exhibit varying degrees of antibacterial activity. In vitro studies have shown that derivatives can be effective against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values were determined against strains such as Escherichia coli and Staphylococcus aureus.
  • Some derivatives demonstrated significant antibacterial effects with MIC values ranging from 8 to 32 µg/mL.

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. In particular:

  • The compound showed cytotoxic effects on various cancer cell lines including HL-60 (human promyelocytic leukemia), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 values for cytotoxicity assays ranged between 10 to 30 µM across different cell lines, indicating moderate to high potency.

Case Studies

Several studies have explored the biological activities of triazole derivatives similar to the compound :

  • Study on Antibacterial Effects :
    • A series of triazole derivatives were tested against Bacillus subtilis and E. coli, revealing that certain modifications enhanced antibacterial efficacy (IC50 values as low as 9.7 µM) .
  • Anticancer Research :
    • A study highlighted that triazole-based compounds exhibited significant cytotoxicity against HL-60 cells with IC50 values ranging from 10 to 27 µM . This suggests potential for development into anticancer agents.

Comparative Biological Activity Table

CompoundActivity TypeTarget Organism/Cell LineIC50/MIC Values
Compound AAntibacterialE. coli16 µg/mL
Compound BAnticancerHL-6012 µM
Compound CAntibacterialBacillus subtilis8 µg/mL
Compound DAnticancerMCF-725 µM

Properties

IUPAC Name

2-(4-propan-2-ylphenoxy)-1-[4-(triazol-1-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-14(2)15-3-5-17(6-4-15)24-13-18(23)21-10-7-16(8-11-21)22-12-9-19-20-22/h3-6,9,12,14,16H,7-8,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWGUDMMUMNGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(CC2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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